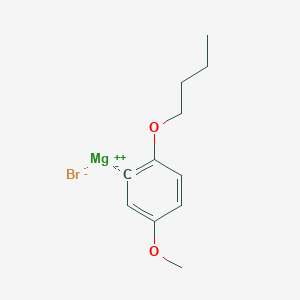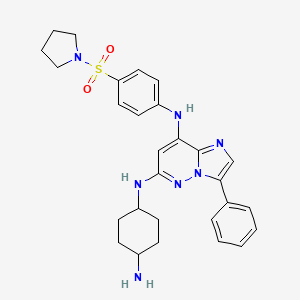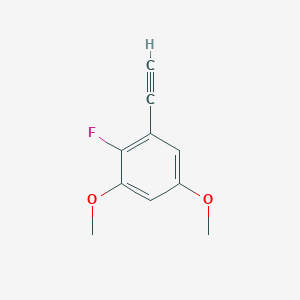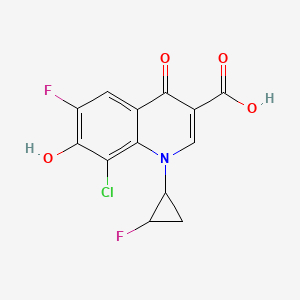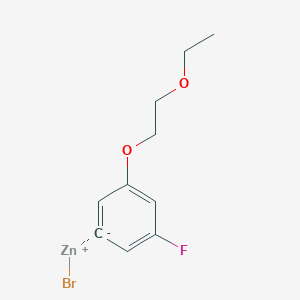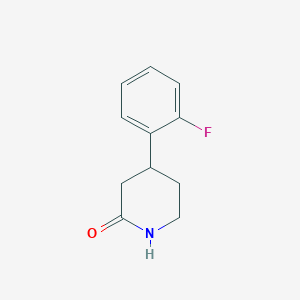
4-(2-Fluorophenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)piperidin-2-one is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)piperidin-2-one typically involves the reaction of 2-fluorobenzylamine with a suitable ketone under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction . The reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . This method can be optimized to produce large quantities of the compound efficiently.
化学反応の分析
Types of Reactions
4-(2-Fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce a fully saturated piperidine ring .
科学的研究の応用
4-(2-Fluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(2-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects in neurological conditions . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)piperidin-2-one: Similar in structure but with a different position of the fluorine atom.
4-(2-Chlorophenyl)piperidin-2-one: Contains a chlorine atom instead of fluorine.
4-(2-Methylphenyl)piperidin-2-one: Contains a methyl group instead of fluorine.
Uniqueness
4-(2-Fluorophenyl)piperidin-2-one is unique due to the presence of the fluorine atom at the 2-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its potency and selectivity in various applications .
特性
分子式 |
C11H12FNO |
|---|---|
分子量 |
193.22 g/mol |
IUPAC名 |
4-(2-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)8-5-6-13-11(14)7-8/h1-4,8H,5-7H2,(H,13,14) |
InChIキー |
TWYMIJICFNICHK-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)CC1C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
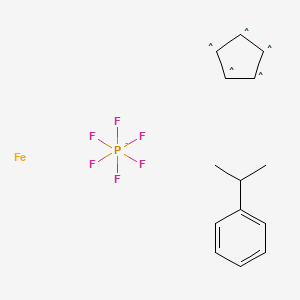
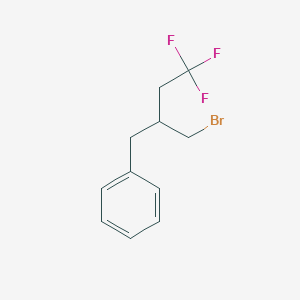
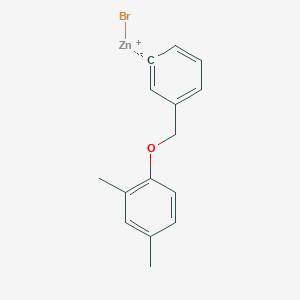
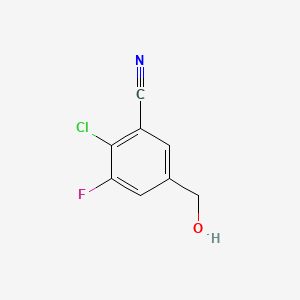
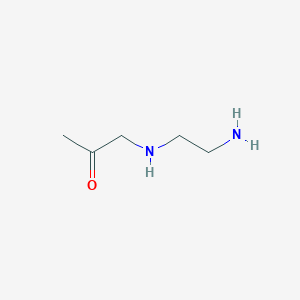
![5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B14886757.png)
![6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14886758.png)
![(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14886761.png)
